molecular formula C18H21ClN2O3S B2361601 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 681844-19-9

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No.: B2361601
CAS No.: 681844-19-9
M. Wt: 380.89
InChI Key: PBAQLSPYTUWTSB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a methoxy-substituted phenyl ring, and a sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be introduced via a nucleophilic aromatic substitution reaction using 3-chloro-4-methylphenyl halide and the piperazine core.

    Introduction of the Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be introduced through a sulfonylation reaction using 4-methoxybenzenesulfonyl chloride and the intermediate product from the previous step.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the methoxy-substituted phenyl ring and sulfonyl group.

    4-[(4-Methoxyphenyl)sulfonyl]piperazine: Lacks the chloro-substituted phenyl ring.

    1-(4-Methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Lacks the chloro substituent on the phenyl ring.

Uniqueness: 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine is unique due to the combination of its chloro-substituted phenyl ring, methoxy-substituted phenyl ring, and sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic compound that belongs to the piperazine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 357.84 g/mol. The structural formula highlights the presence of a piperazine ring substituted with a chloro and methyl group on one phenyl ring and a methoxybenzenesulfonyl group on the other.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The binding affinity of these compounds at both the peripheral anionic site and catalytic sites has been demonstrated through molecular docking studies .

Anticonvulsant Activity

Research has indicated that piperazine derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . This suggests potential applications in treating epilepsy.

Antifilarial Activity

Preliminary studies have explored the antifilarial effects of piperazine derivatives, indicating their potential in combating parasitic infections. Compounds similar to this compound have been synthesized and evaluated for macrofilaricidal action, showing promising results .

Inhibition of Amyloid Aggregation

The ability to inhibit amyloid peptide aggregation positions this compound as a potential therapeutic agent for Alzheimer's disease. The interactions at the peripheral anionic site are crucial for preventing amyloid fibril formation, which is central to the pathophysiology of Alzheimer's .

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study demonstrated that a related piperazine derivative exhibited marked anticonvulsant activity in both MES and scPTZ tests, indicating its potential as a therapeutic agent for seizure disorders .
  • Molecular Docking Studies : Virtual screening of piperazine derivatives, including those similar to this compound, revealed significant binding interactions with acetylcholinesterase, supporting their role as inhibitors .
  • Antifilarial Research : Research into the macrofilaricidal properties of benzopyrones combined with piperazine pharmacophores highlighted the potential for developing new treatments against filarial infections .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticonvulsantSignificant efficacy in MES and scPTZ tests
AntifilarialPromising macrofilaricidal effects
Amyloid Aggregation InhibitionPrevents amyloid fibril formation

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-3-4-15(13-18(14)19)20-9-11-21(12-10-20)25(22,23)17-7-5-16(24-2)6-8-17/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAQLSPYTUWTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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